Dextrose-13C6
Overview
Description
Dextrose-13C6, also known as D-Glucose-13C6, is a form of glucose where all six carbon atoms are replaced with carbon-13 isotopes . It has a molecular formula of C6H12O6 and a molecular weight of 186.11 g/mol . It is used as a tracer in various scientific research studies .
Synthesis Analysis
Dextrose-13C6 can be used as a tracer in metabolic studies. For instance, it has been used in a study assessing glucose kinetics in vivo . The tracer, D-[13C6]glucose, is a low-cost alternative with the significant advantage that the sixth isotope of natural glucose has virtually zero natural abundance, which facilitates isotopomer analysis with <1% labeled glucose in the infusate .Molecular Structure Analysis
The molecular structure of Dextrose-13C6 includes six carbon atoms, twelve hydrogen atoms, and six oxygen atoms . The IUPAC name is (2S,3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol .Chemical Reactions Analysis
While specific chemical reactions involving Dextrose-13C6 are not detailed in the search results, the compound is used in metabolic flux analysis to study the rates of metabolite interconversion in biochemical pathways .Physical And Chemical Properties Analysis
Dextrose-13C6 has a molecular weight of 186.11 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . Its exact mass and monoisotopic mass are 186.08351711 g/mol . The topological polar surface area is 110 Ų .Scientific Research Applications
Analytical Tool in Pharmaceutical Identification
Dextrose, including its isotopically labeled forms like Dextrose-13C6, has been explored for its potential in enhancing the identification methods for pharmaceutical ingredients. Hirsch K. Srivastava et al. (2016) developed advanced analytical techniques using Raman and near infrared (NIR) spectroscopy to screen pharmaceutical ingredients for adulteration or substitution, demonstrating these methods' ability to accurately identify dextrose among other substances with high sensitivity and specificity. This approach signifies an advancement in the analytical toolbox for the quality control of pharmaceutical products, ensuring the safety and efficacy of medicinal compounds (Hirsch K. Srivastava, Steven M. Wolfgang, & Jason D. Rodriguez, 2016).
Investigating Metabolic Pathways
The study of metabolic pathways, particularly in conditions like traumatic brain injury (TBI), has utilized Dextrose-13C6 to trace and understand the metabolism of glucose and lactate in the human body. G. Brooks and N. Martin (2015) used isotopic labeling to reveal the significant role of gluconeogenesis from lactate, accounting for a major portion of glucose appearance rate in TBI patients. Their research underscores the importance of nutritional support and the potential benefits of lactate-based treatments to support recovery in TBI, highlighting the critical role of metabolism in disease and recovery processes (G. Brooks & N. Martin, 2015).
Diagnostics and Treatment Monitoring
In diagnostics and monitoring of diseases like diabetes, É. Ibarra-Pastrana et al. (2012) investigated the efficacy of the [13C]glucose breath test as a non-invasive procedure to measure insulin resistance in adults. While the study concluded that the [13C]glucose breath test alone might not be robust enough for a definitive diagnosis of insulin resistance, it pointed towards its potential utility in identifying non-insulin-resistant individuals, aiding in early intervention strategies (É. Ibarra-Pastrana, Maria Del Carmen Candia Plata, Gerardo Alvarez, & M. Valencia, 2012).
Safety And Hazards
Future Directions
While specific future directions for Dextrose-13C6 are not detailed in the search results, it is noted that future directions in closed-loop research are principally aimed at the advanced generations of closed-loop systems . This suggests potential future applications of Dextrose-13C6 in such research.
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-YPYOLYKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484450 | |
Record name | Dextrose-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dextrose-13C6 | |
CAS RN |
74134-89-7 | |
Record name | Dextrose-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.